molecular formula C17H14N2O B5688347 N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide

N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide

Cat. No.: B5688347
M. Wt: 262.30 g/mol
InChI Key: YQNKYMBSAWRVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of amides It consists of a naphthalene ring system attached to a carboxamide group, which is further connected to a pyridin-3-ylmethyl group

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17(19-12-13-4-3-9-18-11-13)16-8-7-14-5-1-2-6-15(14)10-16/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNKYMBSAWRVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide can be achieved through several methods. One common approach involves the reaction of naphthalene-2-carboxylic acid with pyridin-3-ylmethanamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction typically proceeds at room temperature and yields the desired amide product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Conversion to N-(pyridin-3-ylmethyl)naphthalen-2-ylamine.

    Substitution: Introduction of halogen, nitro, or other functional groups on the naphthalene ring.

Scientific Research Applications

N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)naphthalene-2-carboxamide
  • N-(pyridin-4-ylmethyl)naphthalene-2-carboxamide
  • N-(pyridin-3-ylmethyl)benzamide

Uniqueness

N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.